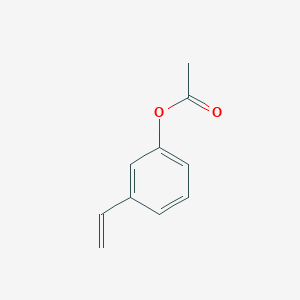
Ethyl 2,6-difluoro-4-(methylthio)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-difluoro-4-(methylthio)benzoate is an organic compound with the molecular formula C10H10F2O2S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-difluoro-4-(methylthio)benzoate typically involves the esterification of 2,6-difluoro-4-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2,6-difluoro-4-(methylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
科学的研究の応用
Ethyl 2,6-difluoro-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2,6-difluoro-4-(methylthio)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the methylthio group contribute to the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- Ethyl 2,3-difluoro-4-(methylthio)benzoate
- Methyl 2-(methylthio)benzoate
- Ethyl benzoate
Uniqueness
Ethyl 2,6-difluoro-4-(methylthio)benzoate is unique due to the presence of fluorine atoms at positions 2 and 6, which can significantly influence its chemical reactivity and biological activity. The methylthio group also adds to its distinct properties, making it a valuable compound in various applications.
特性
分子式 |
C10H10F2O2S |
|---|---|
分子量 |
232.25 g/mol |
IUPAC名 |
ethyl 2,6-difluoro-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H10F2O2S/c1-3-14-10(13)9-7(11)4-6(15-2)5-8(9)12/h4-5H,3H2,1-2H3 |
InChIキー |
WPSJMJRZIKGWHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1F)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




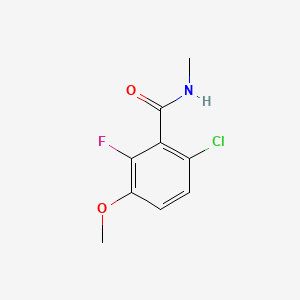
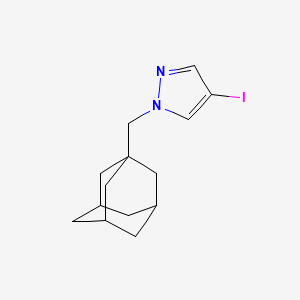
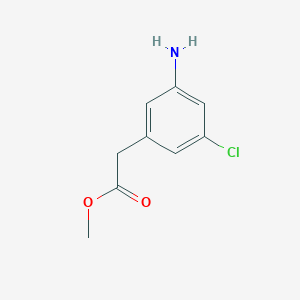
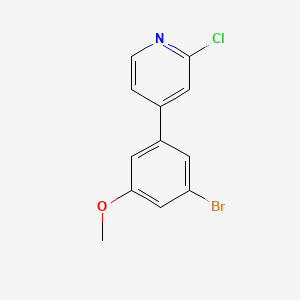
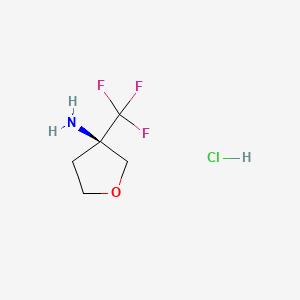




![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
